5-Amino-2-(aminomethyl)-4-pyridinol
Description
5-Amino-2-(aminomethyl)-4-pyridinol is a pyridine derivative featuring amino (-NH₂), aminomethyl (-CH₂NH₂), and hydroxyl (-OH) substituents at positions 5, 2, and 4, respectively. Its molecular formula is C₆H₉N₃O, with a calculated molecular weight of 155.16 g/mol. The compound’s polar substituents likely enhance aqueous solubility, making it a candidate for pharmaceutical or industrial applications, such as coordination chemistry or intermediate synthesis .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-amino-2-(aminomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H9N3O/c7-2-4-1-6(10)5(8)3-9-4/h1,3H,2,7-8H2,(H,9,10) |
InChI Key |
FXVNUWDYPRICOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(aminomethyl)-4-pyridinol can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-nitropyridine with formaldehyde and ammonia, followed by reduction of the nitro group to an amino group. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 5-Amino-2-(aminomethyl)-4-pyridinol may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(aminomethyl)-4-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
5-Amino-2-(aminomethyl)-4-pyridinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(aminomethyl)-4-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound can influence various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1 highlights key structural differences between 5-Amino-2-(aminomethyl)-4-pyridinol and related compounds:
Key Observations:
- Substituent Diversity: The target compound’s aminomethyl and hydroxyl groups distinguish it from simpler analogs like 5-Amino-2-methylpyridine, which lacks polar substituents.
- Ring System : Compared to pyrimidine derivatives (e.g., ), the pyridine core of the target compound may exhibit distinct electronic properties, influencing reactivity and binding affinity.
Physical Properties
- Higher molecular weight correlates with elevated melting points (e.g., 6-Amino-3-bromo-2-methylpyridine, MW 187.05 g/mol, mp 80–82°C ).
- Polar substituents (e.g., -OH, -CH₂NH₂) may lower melting points due to reduced crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
